7-butoxy-2-methyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
7-butoxy-2-methyl-3-phenoxy-4H-chromen-4-one: is a synthetic organic compound belonging to the chromen-4-one family. This compound is characterized by its unique structure, which includes a butoxy group at the 7th position, a methyl group at the 2nd position, and a phenoxy group at the 3rd position on the chromen-4-one backbone. Chromen-4-one derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-butoxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-chromen-4-one, 2-methyl-4H-chromen-4-one, and phenol derivatives.
Alkylation: The 7-hydroxy group is alkylated using butyl bromide in the presence of a base like potassium carbonate to introduce the butoxy group.
Methylation: The 2-methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Phenoxylation: The phenoxy group is introduced by reacting the intermediate compound with phenol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.
Substitution: The butoxy, methyl, and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Chroman derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine:
Anti-inflammatory: The compound has shown potential as an anti-inflammatory agent in preclinical studies.
Anticancer: Research indicates its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 7-butoxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to downstream effects such as apoptosis or anti-inflammatory responses.
Comparison with Similar Compounds
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-hydroxy-3-phenyl-4H-chromen-4-one
- 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Comparison:
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Similar structure but with a methoxy group instead of a butoxy group, leading to different solubility and reactivity.
- 7-hydroxy-3-phenyl-4H-chromen-4-one: The presence of a hydroxy group instead of a butoxy group affects its hydrogen bonding and biological activity.
- 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: This compound has additional methoxy groups, influencing its electronic properties and potential applications.
Properties
Molecular Formula |
C20H20O4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-butoxy-2-methyl-3-phenoxychromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-3-4-12-22-16-10-11-17-18(13-16)23-14(2)20(19(17)21)24-15-8-6-5-7-9-15/h5-11,13H,3-4,12H2,1-2H3 |
InChI Key |
AXGPQNXKWZGGST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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